molecular formula C8H12N2O6S2 B1614777 N,N'-Diformyl-L-cystine CAS No. 29581-98-4

N,N'-Diformyl-L-cystine

Cat. No.: B1614777
CAS No.: 29581-98-4
M. Wt: 296.3 g/mol
InChI Key: AHYQLWRZIWXMJA-UHFFFAOYSA-N
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Description

N,N’-Diformyl-L-cystine is a synthetic compound with the molecular formula C8H12N2O6S2 and a molecular weight of 296.3 g/mol. It is derived from L-cystine, which is an oxidized dimer of the amino acid L-cysteine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Diformyl-L-cystine can be synthesized through the formylation of L-cystine. The reaction typically involves the use of formic acid or formyl chloride as the formylating agent. The reaction is carried out under controlled conditions to ensure the selective formylation of the amino groups without affecting the disulfide bond .

Industrial Production Methods: While specific industrial production methods for N,N’-Diformyl-L-cystine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N,N’-Diformyl-L-cystine undergoes various chemical reactions, including:

    Oxidation: The disulfide bond in N,N’-Diformyl-L-cystine can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The disulfide bond can be reduced to yield the corresponding thiol derivatives.

    Substitution: The formyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-Diformyl-L-cystine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It serves as a model compound for studying the behavior of disulfide bonds in proteins and peptides.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of redox biology and oxidative stress.

    Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N,N’-Diformyl-L-cystine involves its ability to undergo redox reactions due to the presence of the disulfide bond. This property allows it to participate in various biochemical processes, including the regulation of oxidative stress and the modulation of redox-sensitive signaling pathways. The formyl groups may also play a role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • N,N’-Diphtalyl-L-cystine
  • N,N’-Di-p-tosyl-L-cystine
  • N,N’-Bis(2,4-dinitrophenyl)-L-cystine
  • N,N’-Dicarbobenzoxy-L-cystine
  • N-Carbamoyl-L-cysteine
  • N,N’-Dibenzoyl-L-cystine
  • L-Cystine
  • N-Acetyl-L-cysteine

Comparison: N,N’-Diformyl-L-cystine is unique due to the presence of formyl groups, which impart distinct chemical properties and reactivity compared to other derivatives of L-cystine. For instance, N-Acetyl-L-cysteine is widely used as a mucolytic agent and antioxidant, whereas N,N’-Diformyl-L-cystine’s applications are more focused on research and industrial uses .

Properties

IUPAC Name

3-[(2-carboxy-2-formamidoethyl)disulfanyl]-2-formamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O6S2/c11-3-9-5(7(13)14)1-17-18-2-6(8(15)16)10-4-12/h3-6H,1-2H2,(H,9,11)(H,10,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYQLWRZIWXMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC=O)SSCC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952065
Record name N,N'-Bis(hydroxymethylidene)cystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29581-98-4
Record name N,N'-Diformyl-L-cystine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Bis(hydroxymethylidene)cystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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